N-(2,3-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(2,3-Dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thiadiazole-containing acetamide derivative characterized by a 1,2,4-thiadiazole core substituted with an o-tolyl (2-methylphenyl) group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide group is further substituted with a 2,3-dimethylphenyl ring. This structure combines electron-donating methyl groups with aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-12-8-6-10-16(14(12)3)20-17(23)11-24-19-21-18(22-25-19)15-9-5-4-7-13(15)2/h4-10H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOMZQGOEFMPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, while also providing relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of the 1,2,4-thiadiazole ring enhances the compound's potential as a pharmacologically active agent. The structural characteristics include:
- Thiadiazole Ring : Contributes to various biological activities.
- Dimethylphenyl Group : Enhances lipophilicity and bioavailability.
- Thioacetamide Linkage : May influence the mechanism of action.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various bacterial strains.
The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer properties. Studies have shown that certain thiadiazole-containing compounds can inhibit cancer cell proliferation.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
- Case Study : A study demonstrated that specific thiadiazole derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values comparable to standard chemotherapeutics.
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has garnered attention in recent research. Compounds with this scaffold have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
| Compound | Inhibition (%) | Reference |
|---|---|---|
| Thiadiazole derivative A | 85% COX inhibition | |
| Thiadiazole derivative B | 75% TNF-alpha reduction |
These findings indicate that this compound may have therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
A. Thiadiazole Core Modifications
- Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazol-2-yl)Thio)Methyl)-1,2,4-Triazol-3-yl)Thio)Acetate () This compound features a triazole-thiadiazole hybrid structure with phenyl and phenylamino substituents. It demonstrated enhanced intermolecular interaction energy with target enzymes compared to reference compounds, highlighting the importance of aromatic and heterocyclic stacking.
- Ethyl 2-(2-((3-(m-Tolyl)-1,2,4-Thiadiazol-5-yl)Thio)Acetamido)Acetate () This analog substitutes the o-tolyl group with m-tolyl (3-methylphenyl) and replaces the acetamide with an ethyl ester. The ester group could enhance lipophilicity but reduce stability under physiological conditions compared to the acetamide .
B. Substituent Impact on Bioactivity
- Chloro-Substituted Acetamides ()
Compounds like 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC50 = 30±1 nM for CDK5/p25 inhibition) demonstrate that electron-withdrawing chloro groups enhance inhibitory activity. In contrast, the target compound’s methyl substituents (electron-donating) may reduce potency but improve metabolic stability .
- Pesticide-Related Acetamides () Analogs such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) prioritize halogen and alkoxy groups for herbicidal activity. The target compound’s lack of halogens and focus on aromatic methyl groups suggests a divergent application, possibly in pharmaceuticals rather than agrochemicals .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
